4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile acts as a selective agonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex. Activation of the D1 receptor leads to an increase in cyclic AMP (cAMP) production, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by this compound has been shown to increase neuronal excitability and enhance synaptic plasticity in the striatum and prefrontal cortex. This leads to improvements in motor function, cognitive function, and emotional regulation. In addition, activation of the D1 receptor has been shown to increase the release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to the neuroprotective effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for precise modulation of the D1 receptor signaling pathway. Another advantage is its relatively long half-life, which allows for sustained activation of the D1 receptor. However, one limitation is that this compound has poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile. One direction is to further investigate its potential therapeutic applications in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. Another direction is to explore its effects on other signaling pathways and neurotransmitter systems, such as the glutamate and GABA systems. Furthermore, future studies could investigate the potential of this compound as a neuroprotective agent in various neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile involves the reaction between 2-phenylethylamine and 2-chloro-5-nitrobenzonitrile, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting intermediate is then reacted with 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide to yield this compound.
Applications De Recherche Scientifique
4-[1-Hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and drug addiction. It has been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. In addition, it has been found to enhance cognitive function and reduce negative symptoms in animal models of schizophrenia. Furthermore, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propriétés
IUPAC Name |
4-[1-hydroxy-2-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c20-13-15-5-7-18(8-6-15)19(22)14-21-11-9-16-3-1-2-4-17(16)10-12-21/h1-8,19,22H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIAJAZUNHFYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=CC=CC=C21)CC(C3=CC=C(C=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.